N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the cyclopropyl-1,2,4-oxadiazole core. This can be achieved through the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological activities. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)phenylacetamide
Uniqueness: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide stands out due to its diphenylacetamide group, which enhances its binding affinity and specificity compared to similar compounds. This structural feature contributes to its unique biological and chemical properties.
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-26(24(18-9-3-1-4-10-18)19-11-5-2-6-12-19)27-22-14-8-7-13-21(22)17-23-28-25(29-31-23)20-15-16-20/h1-14,20,24H,15-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKYUTBIMGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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